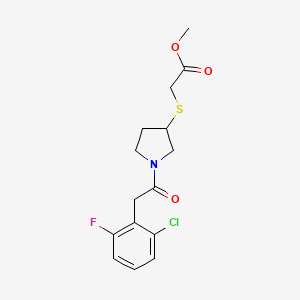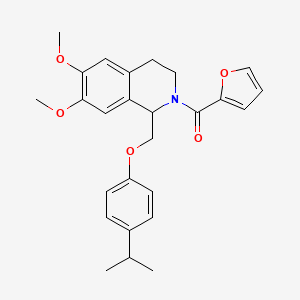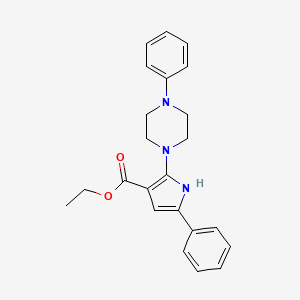![molecular formula C16H14N2O2S B2935230 2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one CAS No. 41526-87-8](/img/structure/B2935230.png)
2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one, commonly referred to as MABT, is a synthetic compound that has been the subject of extensive research in the field of medicinal chemistry. MABT belongs to the class of benzothiazinones and is known for its potent anti-tuberculosis activity.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one involves the condensation of 4-methoxyaniline with 2-hydroxybenzaldehyde to form the Schiff base, which is then cyclized with 2-mercaptobenzothiazole to yield the final product.
Starting Materials
4-methoxyaniline, 2-hydroxybenzaldehyde, 2-mercaptobenzothiazole
Reaction
Step 1: Dissolve 4-methoxyaniline (1.0 equiv) in ethanol and add 2-hydroxybenzaldehyde (1.0 equiv) dropwise with stirring at room temperature., Step 2: Heat the reaction mixture at reflux for 4 hours., Step 3: Cool the reaction mixture to room temperature and filter the resulting solid., Step 4: Dissolve the solid in ethanol and add 2-mercaptobenzothiazole (1.2 equiv) with stirring at room temperature., Step 5: Heat the reaction mixture at reflux for 6 hours., Step 6: Cool the reaction mixture to room temperature and filter the resulting solid., Step 7: Wash the solid with ethanol and dry under vacuum to obtain the final product.
作用机制
The mechanism of action of MABT involves the inhibition of the enzyme DprE1, which is essential for the biosynthesis of the cell wall of Mycobacterium tuberculosis. By inhibiting DprE1, MABT disrupts the integrity of the cell wall, leading to the death of the bacterium.
生化和生理效应
MABT has been shown to have low toxicity and good bioavailability. It is metabolized by the liver and excreted in the urine. MABT has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the advantages of MABT is its potent anti-tuberculosis activity. It has also been shown to have low toxicity and good bioavailability. However, one of the limitations of MABT is its limited solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
未来方向
There are several future directions for the research on MABT. One direction is the development of new derivatives of MABT with improved solubility and anti-tuberculosis activity. Another direction is the investigation of the anti-inflammatory and antioxidant properties of MABT for the treatment of other diseases such as cancer and autoimmune disorders. Additionally, the use of MABT in combination with other anti-tuberculosis drugs for the treatment of drug-resistant tuberculosis is an area of active research.
Conclusion:
In conclusion, MABT is a synthetic compound that has been extensively studied for its anti-tuberculosis activity. Its mechanism of action involves the inhibition of the enzyme DprE1, which is essential for the biosynthesis of the cell wall of Mycobacterium tuberculosis. MABT has low toxicity and good bioavailability, making it a promising lead compound for the development of new anti-tuberculosis drugs. There are several future directions for the research on MABT, including the development of new derivatives with improved solubility and anti-tuberculosis activity, investigation of its anti-inflammatory and antioxidant properties, and its use in combination with other anti-tuberculosis drugs for the treatment of drug-resistant tuberculosis.
科学研究应用
MABT has been extensively studied for its anti-tuberculosis activity. It has been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for causing tuberculosis. MABT has also been investigated for its potential as a lead compound for the development of new anti-tuberculosis drugs.
属性
IUPAC Name |
(2E)-2-[(4-methoxyanilino)methylidene]-4H-1,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-12-8-6-11(7-9-12)17-10-15-16(19)18-13-4-2-3-5-14(13)21-15/h2-10,17H,1H3,(H,18,19)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNZQHWDJOYNNU-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C2C(=O)NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/2\C(=O)NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

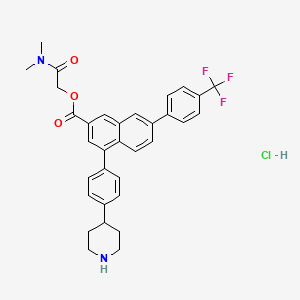
![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2935148.png)
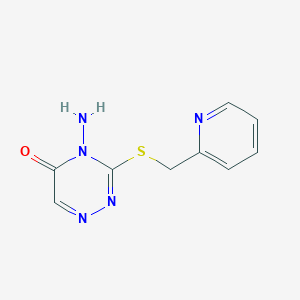
![methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-6-[2-[4-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxyphenyl]ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B2935150.png)
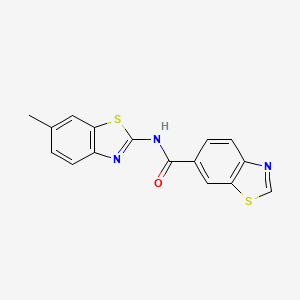
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2935153.png)
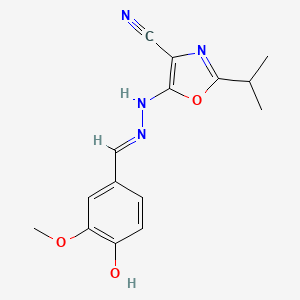
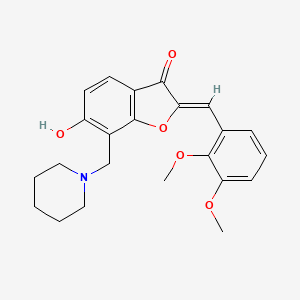
![7-(4-ethoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2935159.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2935160.png)
